Ethyl(2-fluoroethyl)methylamine
Description
Ethyl(2-fluoroethyl)methylamine is a tertiary amine featuring an ethyl group, a 2-fluoroethyl group, and a methyl group attached to a central nitrogen atom. This compound is structurally related to nitrogen mustards, which are known for their alkylating properties and ability to form cross-links in biological systems, such as DNA-protein adducts . The presence of fluorine may modulate its reactivity, stability, and interactions with biomolecules compared to non-fluorinated analogs.
Properties
Molecular Formula |
C5H12FN |
|---|---|
Molecular Weight |
105.15 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-N-methylethanamine |
InChI |
InChI=1S/C5H12FN/c1-3-7(2)5-4-6/h3-5H2,1-2H3 |
InChI Key |
ZSQYAHBFDXODJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-fluoroethyl)methylamine can be achieved through several methods. One common approach involves the reaction of ethylamine with 2-fluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Another method involves the reductive amination of 2-fluoroacetaldehyde with methylamine and ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride to facilitate the formation of the amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Amide Formation
Ethyl(2-fluoroethyl)methylamine reacts with acyl chlorides and carboxylic acids to form N-acylated derivatives. This reaction proceeds under mild conditions:
-
Reagents/Conditions : Acyl chlorides or carboxylic acids with potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at 60°C .
-
Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by deprotonation.
Example :
textThis compound + Benzoyl chloride → N-Benzoyl-ethyl(2-fluoroethyl)methylamide
Alkylation Reactions
The amine participates in alkylation with halogenoalkanes, forming quaternary ammonium salts:
-
Reagents/Conditions : Bromoethane or iodoalkanes with K₂CO₃ in MeCN at 60°C .
-
Mechanism : SN2 nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide .
Key Observation :
The fluoroethyl group enhances electrophilicity at adjacent carbons, facilitating substitution .
| Substrate | Product | Reaction Time | Yield |
|---|---|---|---|
| 1-Bromo-2-fluoroethane | N-Benzyl-2-fluoro-N-methyl-ethylamine | 72 hours | 77% |
Oxidation
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Products : Amides or nitriles, depending on conditions.
-
Mechanism : Oxidative cleavage of C–N bonds or dehydrogenation.
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Products : De-fluorinated amines or hydrocarbons.
Fluorine-Specific Reactivity
The 2-fluoroethyl group enables unique interactions:
-
C–F···S Contacts : Fluorine forms non-covalent bonds with sulfur-containing residues (e.g., cysteine), stabilizing transition states .
-
Multipolar Interactions : Orthogonal C–F···C=O interactions with backbone amides enhance binding affinity (ΔΔE = −6.5 kcal/mol for 2-fluoroethyl vs. −4.2 kcal/mol for trifluoroethyl) .
Computational Insight :
DFT-D3 calculations show fluorine’s electron-withdrawing effect increases adjacent carbon electrophilicity, accelerating substitution .
Scientific Research Applications
Ethyl(2-fluoroethyl)methylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl(2-fluoroethyl)methylamine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological activity. The nitrogen atom in the amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Ethyl(2-fluoroethyl)methylamine belongs to a broader class of alkylamines, which vary in substituents and functional groups. Below is a comparison with key analogs:
Physicochemical Properties
- Polarity and Solubility: The 2-fluoroethyl group increases polarity compared to purely aliphatic amines (e.g., ethylmethylamine) but less than aromatic fluorinated analogs (e.g., 2-(4-fluorophenyl)ethylamine). This may enhance aqueous solubility relative to non-polar analogs .
- However, the 2-fluoroethyl group could introduce steric effects, altering reaction pathways .
Data Tables
Table 1: Comparative Physicochemical Properties
*Predicted based on analogous alkylamines.
Biological Activity
Ethyl(2-fluoroethyl)methylamine is an organic compound classified as a secondary amine, notable for its unique structural features that include an ethyl group, a 2-fluoroethyl group, and a methyl group attached to the nitrogen atom. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to enzyme interactions and metabolic pathways.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of fluorine, which is known to influence the compound's biological properties by enhancing binding affinity to various biological targets.
The mechanism of action of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoroethyl group enhances the compound's binding affinity, which can lead to increased efficacy in biological systems. The nitrogen atom in the amine group facilitates hydrogen bonding and other interactions essential for biological activity .
Enzyme Interaction Studies
Research indicates that this compound can serve as a building block for synthesizing compounds that inhibit various enzymes. For example, studies have shown that fluorinated compounds can effectively inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in several cancers. A related compound demonstrated an IC50 value of 1.81 nM against EGFR kinase, suggesting that this compound derivatives could exhibit similar inhibitory effects .
Case Studies on Toxicity and Efficacy
- Toxicity Assessment : In a study assessing the toxicity of N-methyl carbamate pesticides, compounds similar to this compound were evaluated for their cholinesterase inhibitory effects. The findings highlighted a dose-response relationship, indicating that modifications in chemical structure could significantly affect toxicity profiles .
- PET Imaging Applications : this compound has been explored as a precursor for radiolabeled compounds used in positron emission tomography (PET). The incorporation of fluorine-18 into this compound allows for visualization of biological pathways in vivo, which is crucial for diagnosing diseases such as cancer .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:
| Compound | Structure | Notable Activity |
|---|---|---|
| Methylamine | Basic amine; limited biological activity | |
| Ethylamine | Moderate binding affinity; used in various syntheses | |
| 2-Fluoroethylamine | Enhanced binding to receptors; potential therapeutic use | |
| This compound | High binding affinity; potential anti-cancer properties |
Q & A
Q. What are the optimal synthetic routes for Ethyl(2-fluoroethyl)methylamine, and what methodological considerations ensure high purity?
this compound can be synthesized via alkylation of methylamine with 2-fluoroethyl halides (e.g., 2-fluoroethyl chloride or bromide). Key steps include:
- Stepwise alkylation : React methylamine with 2-fluoroethyl halide in a polar aprotic solvent (e.g., THF or DMF) under controlled pH (8–10) to minimize over-alkylation .
- Temperature control : Maintain 40–60°C to balance reaction rate and selectivity .
- Purification : Use fractional distillation or preparative HPLC to isolate the product from byproducts (e.g., quaternary ammonium salts) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and F NMR confirm structural integrity and fluorine substitution patterns. C NMR resolves ethyl and methyl group environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, critical for distinguishing isomers .
- HPLC with UV/fluorescence detection : Quantify purity (>98%) using reverse-phase columns (C18) and acetonitrile/water gradients .
Q. What are the stability and storage recommendations for this compound in laboratory settings?
- Storage : Store as a crystalline solid or in anhydrous solvents (e.g., ethyl acetate) at -20°C to prevent degradation .
- Stability monitoring : Conduct periodic FT-IR or H NMR checks for signs of hydrolysis or oxidation (e.g., new peaks at 1700 cm for carbonyl groups) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data arising from solvent effects or conformational isomerism?
- Cross-validation : Compare NMR data across multiple solvents (DMSO-d, CDCl) to identify solvent-dependent shifts .
- Variable-temperature NMR : Perform experiments between -40°C and 60°C to detect dynamic equilibria (e.g., rotamers) .
- Computational modeling : Use density functional theory (DFT) to simulate spectra and assign ambiguous peaks .
Q. What computational approaches are suitable for predicting the reactivity and toxicity of this compound?
- Reactivity : Apply DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Toxicity : Use molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., neurotransmitter receptors) .
- ADMET profiling : Leverage QSAR models to estimate absorption, distribution, and metabolic pathways .
Q. How can isomer formation during synthesis be minimized or controlled?
- Chiral catalysts : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) to favor specific stereoisomers .
- Reaction optimization : Adjust solvent polarity (e.g., switch from THF to DMF) and stoichiometry to reduce steric hindrance .
- In situ monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What methodologies address contradictory data in bioactivity assays (e.g., receptor binding vs. functional activity)?
- Orthogonal assays : Validate receptor binding (radioligand assays) with functional readouts (e.g., cAMP or calcium flux assays) .
- Dose-response curves : Analyze EC/IC values across multiple replicates to distinguish assay-specific artifacts .
- Meta-analysis : Compare results with structurally related compounds (e.g., arylcyclohexylamines) to identify trends .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in electrophysiology or in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
